5-(Boc-amino)-2-(O-tolyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an o-tolyl group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(o-tolyl)thiazole-4-carboxylicacid: Lacks the Boc protecting group.
5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylicacid: Contains a phenyl group instead of an o-tolyl group.
Uniqueness
The presence of the Boc protecting group and the o-tolyl group makes 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid unique, as these groups can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-9-7-5-6-8-10(9)12-17-11(14(19)20)13(23-12)18-15(21)22-16(2,3)4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
IBVOOCFOPBYDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.